2-(3-(Bromomethyl)phenyl)acetonitrile
Description
Properties
CAS No. |
123226-36-8 |
|---|---|
Molecular Formula |
C9H8BrN |
Molecular Weight |
210.07 g/mol |
IUPAC Name |
2-[3-(bromomethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H8BrN/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6H,4,7H2 |
InChI Key |
VHOZGWCVCWCNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CBr)CC#N |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
2-(3-(Bromomethyl)phenyl)acetonitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its bromomethyl group allows for nucleophilic substitution reactions, making it a valuable building block in the development of pharmaceuticals and agrochemicals.
Table 1: Synthetic Applications of this compound
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly as a precursor for biologically active molecules. Its derivatives have been investigated for various pharmacological activities, including antimicrobial and anticancer properties.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives of this compound against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited low nanomolar inhibitory activities, suggesting their potential as new antimicrobial agents.
Case Study 2: Cytotoxicity Profile
Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The findings revealed that some derivatives showed significant selectivity for T-lymphoblastic leukemia cells while exhibiting minimal effects on non-cancerous cells, indicating a favorable therapeutic index .
Materials Science
In materials science, this compound has been utilized in the synthesis of functionalized polymers and nanomaterials. Its ability to act as a cross-linking agent enhances the mechanical properties of polymer matrices.
Table 2: Material Applications of this compound
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Positional isomers of 2-(3-(bromomethyl)phenyl)acetonitrile differ in the substitution pattern of the bromomethyl group on the phenyl ring:
- 2-(2-Bromophenyl)acetonitrile (CAS 18698-97-0): The bromomethyl group is at the 2-position. This isomer has a melting point (mp) of 104–106°C, slightly lower than its 4-bromo counterpart, likely due to reduced symmetry and intermolecular interactions .
- 2-(4-Bromophenyl)acetonitrile (CAS 1878-68-8): The bromomethyl group is at the 4-position. This isomer exhibits a higher mp (114–117°C) compared to the 2-bromo derivative, attributed to enhanced crystal packing efficiency .
Table 1: Physical Properties of Positional Isomers
| Compound | CAS Number | Melting Point (°C) | Molecular Weight | Key Feature |
|---|---|---|---|---|
| This compound | Not explicitly listed | Inferred ~100–110°C | 226.07 | 3-Bromomethyl substitution |
| 2-(2-Bromophenyl)acetonitrile | 18698-97-0 | 104–106 | 215.04 | 2-Bromomethyl substitution |
| 2-(4-Bromophenyl)acetonitrile | 1878-68-8 | 114–117 | 215.04 | 4-Bromomethyl substitution |
Functional Group Variants
Substitution of the nitrile or bromomethyl group alters reactivity and applications:
- 2-[3-(Bromomethyl)phenyl]thiophene (CAS 85553-44-2): Replaces the nitrile with a thiophene ring. This compound (mp 57°C) is used in materials science due to thiophene’s conductive properties .
- 2-(4-(Bromomethyl)phenyl)-N-(3-morpholinopropyl)acetamide (16{4}): The nitrile is replaced with an amide linked to morpholine.
Substituted Derivatives
Additional substituents on the phenyl ring modulate electronic and steric properties:
Reactivity Comparisons
- Nitrile Group : The nitrile in this compound can be hydrolyzed to carboxylic acids or reduced to amines, unlike thiophene or amide derivatives .
- Bromomethyl Group : The 3-bromo substituent undergoes slower nucleophilic substitution compared to 4-bromo analogs due to steric hindrance, as seen in Suzuki-Miyaura couplings .
Q & A
Basic Questions
Q. What are the optimal synthetic strategies for preparing 2-(3-(Bromomethyl)phenyl)acetonitrile with high purity and yield?
- Methodological Answer : The compound is synthesized via bromination of precursors like 3-methylphenylacetonitrile using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a non-polar solvent (e.g., CCl₄). Key parameters include maintaining 60–80°C for 6–12 hours, using 1.2–1.5 equivalents of NBS to minimize di-bromination, and purifying via column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol). Reaction progress is monitored by TLC and NMR .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and bromomethyl protons (δ ~4.3 ppm). ¹³C NMR confirms the nitrile carbon (δ ~115 ppm).
- IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~560 cm⁻¹ (C-Br).
- Mass Spectrometry : Molecular ion peak at m/z 225 (M⁺).
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. Heavy-atom (Br) positioning is prioritized to mitigate phase problems .
Advanced Research Questions
Q. How can researchers address the thermal instability of this compound during synthetic applications?
- Methodological Answer : Store the compound in amber vials under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture or light. During reactions, maintain temperatures below 100°C and stabilize radical pathways with inhibitors like BHT. Thermal gravimetric analysis (TGA) determines decomposition onset temperatures (~150°C based on related brominated analogs) to establish safe handling protocols .
Q. What mechanistic pathways govern the bromination of precursors to form this compound?
- Methodological Answer : Bromination proceeds via a radical chain mechanism. AIBN generates bromine radicals, which abstract hydrogen from the methyl group, forming a benzyl radical. Bromine atom transfer yields the product. Competing electrophilic substitution at aromatic positions is suppressed by using non-polar solvents. Kinetic studies (GC-MS) and radical trapping experiments (TEMPO) validate the mechanism .
Q. In what ways can this compound be utilized as a building block for heterocyclic compounds like oxadiazoles or thiophenes?
- Methodological Answer :
- Thiophenes : React with Na₂S·9H₂O to form 2-(3-(thiophenyl)phenyl)acetonitrile, followed by oxidative cyclization (e.g., I₂ in DMF).
- Oxadiazoles : Condense with hydrazides (e.g., acetic hydrazide) in acidic conditions (H₂SO₄) to form 1,3,4-oxadiazoles. Monitor by LC-MS and isolate via preparative HPLC .
Q. How can crystallographic challenges, such as twinning, be resolved when determining the crystal structure of this compound?
- Methodological Answer : Crystallize the compound via slow evaporation from dichloromethane/hexane. Use SHELXL’s TWINLAWS command to model twinning. Collect diffraction data at 100 K to reduce thermal motion artifacts. Refine heavy atoms (Br) first, followed by anisotropic displacement parameters for lighter atoms. Validate the structure using R-factor convergence (<5%) .
Notes
- Avoid commercial sources (e.g., ) per user instructions.
- Methodological answers emphasize reproducible experimental design and data validation.
- Advanced questions integrate mechanistic analysis and interdisciplinary techniques (e.g., crystallography, kinetics).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
